Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate
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Description
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is a compound that is structurally related to a variety of methyl aryl-oxobut-enoates, which have been studied for their chemical properties and potential applications in medicinal chemistry. These compounds are characterized by a core structure that includes a 2-oxobut-3-enoate moiety substituted with various aryl groups and functional groups such as nitro, hydroxy, and methoxy groups.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of methyl esters of aroylpyruvic acids with different amines or sulfonamides. For instance, methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates were synthesized by reacting methyl esters of aroylpyruvic acids with 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine . Similarly, methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates were produced by reacting methyl aroylpyruvates with 4-amino-N-carbamimidoylbenzene-1-sulfonamide . These methods could potentially be adapted for the synthesis of methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate.
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate has been determined using X-ray diffraction techniques. For example, the crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate was solved, revealing an intramolecular hydrogen bond between the nitro group and the hydroxy group . This suggests that similar intramolecular interactions may be present in methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of methyl aryl-oxobut-enoates includes their ability to form adducts and undergo various transformations. For instance, 4-oxo-4-phenyl-but-2-enoates have been shown to inhibit enzymes by forming adducts with coenzyme A (CoA) . Additionally, the reaction of methyl 4-aryl-2,4-dioxobut-2-enoates with amines has been used to create compounds that can further react with ninhydrin to yield spiro compounds . These reactions highlight the versatility of methyl aryl-oxobut-enoates in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl aryl-oxobut-enoates are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding can affect the compound's solubility and stability . The substituents on the aryl group can also impact the compound's electronic properties and its interactions with biological targets, as seen in the inhibition of retinoic acid metabolizing enzymes by some aryl substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates . The antimicrobial activity of these compounds against MRSA and their ability to inhibit key enzymes in the bacterial menaquinone biosynthesis pathway further demonstrate the importance of their chemical properties in medicinal applications .
Scientific Research Applications
Environmental Impact and Analytical Techniques
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is structurally related to nitrophenols, which have been extensively studied for their atmospheric presence and impact. Nitrophenols are formed through various processes, including combustion and secondary atmospheric reactions, and are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These compounds have implications for environmental pollution and are subjects of environmental chemistry research focusing on their formation, distribution, and degradation pathways in the atmosphere (Harrison et al., 2005).
Advanced Oxidation Processes
The compound's structural similarity to other nitrophenols links it to studies on the degradation of organic pollutants using advanced oxidation processes (AOPs). AOPs are explored for their effectiveness in breaking down recalcitrant compounds in water, leading to various by-products. These processes are critical in environmental remediation research, aiming to reduce the impact of hazardous substances on ecosystems (Qutob et al., 2022).
Signal Molecules in Biological Systems
Research has explored the role of structurally similar compounds in cellular signaling and differentiation. For example, 4-Hydroxy-2,3-nonenal (HNE), a product of lipid peroxidation, has been studied for its signaling roles in various biological processes, including cell differentiation and response to oxidative stress. Such studies contribute to understanding the cellular mechanisms and potential therapeutic targets for diseases related to oxidative stress and cellular damage (Dianzani et al., 1999).
Synthetic Applications
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate and related compounds are also of interest in synthetic organic chemistry for their utility as precursors or intermediates in the synthesis of complex molecules. Their chemical reactivity and the transformations they undergo are studied to develop new synthetic methods and pathways for the production of pharmaceuticals and other bioactive molecules (Sainsbury, 1991).
properties
IUPAC Name |
methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGPYGZQDNIHJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378045 |
Source
|
Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |
CAS RN |
151646-59-2 |
Source
|
Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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